molecular formula C12H17NO3S2 B4186179 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B4186179
M. Wt: 287.4 g/mol
InChI Key: FXHXBLZEASVMSY-UHFFFAOYSA-N
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Description

4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that can modify proteins and enzymes by reacting with their cysteine residues. MTSES has been used in various fields of research, including biochemistry, physiology, and pharmacology.

Mechanism of Action

4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide reacts with cysteine residues in proteins and enzymes, forming a covalent bond between the sulfur atom of cysteine and the sulfonamide group of 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. This reaction can modify the structure and function of proteins and enzymes, affecting their activity, stability, and interactions with other molecules.
Biochemical and Physiological Effects:
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and caspases. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can also induce oxidative stress in cells and tissues, leading to cell death and tissue damage. In addition, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to modulate the activity of ion channels and transporters, affecting the membrane potential and ion fluxes in cells.

Advantages and Limitations for Lab Experiments

4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly reactive and specific compound that can selectively modify cysteine residues in proteins and enzymes. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can also be used to study the effects of oxidative stress on cells and tissues. However, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations as well. It can be toxic to cells and tissues at high concentrations, and its effects on protein and enzyme function may not always be predictable.

Future Directions

There are several future directions for research on 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the development of new methods for synthesizing 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide and related compounds. Another area of interest is the identification of new targets for 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, including proteins and enzymes that are involved in disease processes. Finally, the development of new applications for 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, such as in drug discovery and development, is an area of ongoing research.

Scientific Research Applications

4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as their interactions with other molecules. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been used to investigate the role of cysteine residues in protein function and regulation. In addition, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used to study the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-17-11-4-6-12(7-5-11)18(14,15)13-9-10-3-2-8-16-10/h4-7,10,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHXBLZEASVMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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